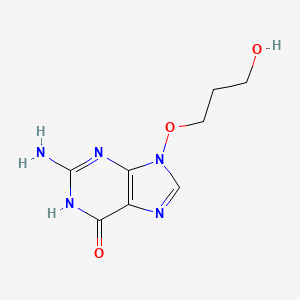

9-(3-Hydroxypropoxy)guanine

Descripción general

Descripción

BRL44385 es un inhibidor potente y selectivo de la replicación de los virus del herpes simple tipo 1 y 2, el virus de la varicela zóster y el virus de Epstein-Barr . Se utiliza principalmente en la investigación científica por sus propiedades antivirales.

Métodos De Preparación

BRL44385 se puede sintetizar a través de varias rutas sintéticas. Un método común implica la preparación de derivados acetal de 9-(3-hidroxípropoxi)guanina . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar la estabilidad y la pureza del producto final . Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener rendimientos y eficiencia más altos .

Análisis De Reacciones Químicas

BRL44385 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser catalizada por enzimas como la xantina oxidasa y la aldehído oxidasa.

Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir en condiciones específicas.

Sustitución: Este compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la parte de guanina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el alopurinol y la menadiona, y agentes reductores en condiciones controladas . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.

Aplicaciones Científicas De Investigación

BRL44385 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

BRL44385 ejerce sus efectos inhibiendo la replicación de los virus del herpes simple tipo 1 y 2, el virus de la varicela zóster y el virus de Epstein-Barr . El compuesto se dirige a la ADN polimerasa viral, bloqueando la síntesis del ADN viral y, por lo tanto, evitando la replicación del virus . Esta inhibición es altamente selectiva, lo que hace que BRL44385 sea un agente antiviral eficaz .

Comparación Con Compuestos Similares

BRL44385 es único en su alta selectividad y potencia contra los herpesvirus. Los compuestos similares incluyen:

Penciclovir: Otro agente antiviral que inhibe la ADN polimerasa del herpesvirus.

Aciclovir: Un fármaco antiviral ampliamente utilizado con un mecanismo de acción similar.

Valaciclovir: Un profármaco del aciclovir con mejor biodisponibilidad.

BRL44385 destaca por su inhibición específica de múltiples herpesvirus y su potencial para su uso en diversas aplicaciones de investigación .

Propiedades

IUPAC Name |

2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCACOXRVYDNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150848 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114778-60-8 | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Hydroxypropoxy)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-dichlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)